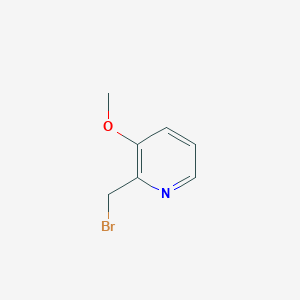

2-(Bromomethyl)-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBCDCUFUKBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695236 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889360-84-3 | |

| Record name | 2-(Bromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Alternative Synthetic Routes for 2-(Bromomethyl)-3-methoxypyridine

Introduction: The Strategic Importance of 2-(Bromomethyl)-3-methoxypyridine

In the landscape of modern medicinal chemistry and drug development, 2-(bromomethyl)-3-methoxypyridine stands out as a pivotal heterocyclic building block. Its unique substitution pattern—a reactive bromomethyl group ortho to a methoxy substituent on a pyridine ring—renders it an exceptionally versatile synthon for introducing the 3-methoxypyridin-2-ylmethyl moiety into a wide array of molecular scaffolds. This structural motif is a key component in numerous pharmacologically active compounds, making the efficient and scalable synthesis of this intermediate a critical concern for researchers in the pharmaceutical industry. This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-(bromomethyl)-3-methoxypyridine, with a focus on the underlying chemical principles, practical experimental considerations, and the comparative advantages of each approach.

Strategic Approaches to Synthesis

The synthesis of 2-(bromomethyl)-3-methoxypyridine can be broadly categorized into two main retrosynthetic disconnections:

-

Functional Group Interconversion: Starting from a pre-functionalized pyridine ring, such as 2-(hydroxymethyl)-3-methoxypyridine, and converting the hydroxyl group to a bromine atom.

-

Side-Chain Functionalization: Introducing the bromine atom directly onto the methyl group of 2-methyl-3-methoxypyridine through a radical-mediated process.

Each of these strategies encompasses several methodological variations, the choice of which is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.

Route 1: Bromination of 2-(Hydroxymethyl)-3-methoxypyridine

This approach is predicated on the availability of 2-(hydroxymethyl)-3-methoxypyridine, which can be prepared from commercially available precursors. The conversion of the primary alcohol to the corresponding bromide is a classic transformation in organic synthesis, and several reliable methods are at the disposal of the synthetic chemist.

The Appel Reaction: A Mild and Efficient Choice

The Appel reaction provides a mild and highly effective method for the conversion of alcohols to alkyl halides.[1][2][3] The reaction typically employs triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to generate the corresponding alkyl bromide.[4]

Mechanism Insight: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then attacks the phosphonium species, leading to the formation of an oxyphosphonium intermediate. In the final step, the bromide ion acts as a nucleophile, displacing triphenylphosphine oxide in an Sₙ2 fashion to yield the desired 2-(bromomethyl)-3-methoxypyridine.[1][2] This Sₙ2 mechanism proceeds with an inversion of configuration at a stereocenter, a feature that is not relevant in this specific synthesis but is a key characteristic of the Appel reaction.

Experimental Workflow: Appel Reaction

Caption: Step-by-step workflow for the Appel reaction.

Phosphorus Tribromide (PBr₃): A Potent and Direct Reagent

Phosphorus tribromide is a powerful and commonly used reagent for the bromination of primary and secondary alcohols.[5] The reaction is generally high-yielding and proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at a chiral center.

Causality Behind Experimental Choices: The reaction is typically carried out in an anhydrous, non-protic solvent such as diethyl ether or dichloromethane to prevent the decomposition of PBr₃ by water. The addition of PBr₃ is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

Trustworthiness and Safety: Phosphorus tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water to produce HBr gas.[6][7][8][9][10] Therefore, it must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[6][7] All glassware should be thoroughly dried before use.

Experimental Protocol: Bromination with PBr₃

-

To a solution of 2-(hydroxymethyl)-3-methoxypyridine in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add phosphorus tribromide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the progress by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to afford 2-(bromomethyl)-3-methoxypyridine.

Route 2: Radical Bromination of 2-Methyl-3-methoxypyridine

An alternative and often more atom-economical approach is the direct bromination of the benzylic (or in this case, pyridylic) methyl group of 2-methyl-3-methoxypyridine. This transformation is typically achieved through a free-radical chain reaction.

N-Bromosuccinimide (NBS): The Reagent of Choice for Selective Bromination

N-Bromosuccinimide (NBS) is the most widely used reagent for allylic and benzylic bromination due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds.[11][12] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[13][14]

Mechanistic Rationale: The reaction proceeds via a radical chain mechanism.[15][16][17]

-

Initiation: The radical initiator decomposes upon heating or exposure to UV light to generate initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to form a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-methoxypyridine to form a resonance-stabilized pyridylic radical and HBr. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product and a new bromine radical, which continues the chain.[15]

-

Termination: The reaction is terminated by the combination of any two radical species.

The choice of solvent is crucial for the success of NBS bromination. Non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are traditionally used, as they are poor solvents for NBS, ensuring its low concentration in the reaction mixture.[14] However, due to the toxicity of CCl₄, alternative solvents like dichloromethane or benzene have been explored.[18]

Logical Relationships in NBS Bromination

Caption: Key components and outcome of NBS bromination.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Appel Reaction | 2-(Hydroxymethyl)-3-methoxypyridine | PPh₃, CBr₄ | Mild reaction conditions, high yields, good functional group tolerance. | Stoichiometric amounts of triphenylphosphine oxide by-product can complicate purification. |

| PBr₃ Bromination | 2-(Hydroxymethyl)-3-methoxypyridine | PBr₃ | Readily available and potent reagent, generally high-yielding. | Harsh reagent, moisture-sensitive, requires careful handling due to its corrosive nature. |

| NBS Bromination | 2-Methyl-3-methoxypyridine | NBS, AIBN/BPO | Atom-economical, utilizes a more readily available starting material. | Can be less selective, potential for over-bromination, requires careful control of reaction conditions. |

Conclusion and Future Perspectives

The synthesis of 2-(bromomethyl)-3-methoxypyridine can be effectively achieved through multiple synthetic pathways. The choice between the bromination of 2-(hydroxymethyl)-3-methoxypyridine and the radical bromination of 2-methyl-3-methoxypyridine will largely depend on the specific requirements of the synthesis, including scale, cost, and the availability of starting materials. The Appel reaction stands out for its mildness and efficiency, while the use of phosphorus tribromide offers a more direct and potent, albeit harsher, alternative. For larger-scale syntheses, the NBS-mediated radical bromination of 2-methyl-3-methoxypyridine presents an attractive, more atom-economical option, provided that the reaction conditions are carefully optimized to ensure selectivity and minimize by-product formation.

Future research in this area may focus on the development of catalytic and more environmentally benign bromination methods. For instance, the use of catalytic amounts of phosphine in Appel-type reactions or the development of solid-supported brominating agents could further enhance the efficiency and sustainability of these important transformations.

References

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

YouTube. (2025). Appel Reaction Mechanism. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Bromide. Retrieved from [Link]

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. nj.gov [nj.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 14. Bromination - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group on a Pyridine Ring

Introduction

Pyridine, a cornerstone heterocyclic scaffold, is a recurring motif in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and versatile reactivity make it an invaluable building block in modern medicinal chemistry.[1][2] Among the most powerful synthons derived from this heterocycle are the bromomethylpyridines. These reagents act as pivotal intermediates, enabling the covalent linkage of the pyridyl moiety to diverse molecular architectures through nucleophilic substitution reactions.[2][3]

This guide provides an in-depth exploration of the core principles governing the reactivity of the bromomethyl group attached to a pyridine ring. We will dissect the nuanced interplay of electronics, positional isomerism, and reaction conditions that dictate the chemical behavior of these versatile building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of bromomethylpyridines with precision and a deep mechanistic understanding.

Chapter 1: The Electronic Landscape and Its Influence on Reactivity

The reactivity of a bromomethyl group on a pyridine ring is not static; it is profoundly influenced by the position of the substituent (ortho, meta, or para to the ring nitrogen) and the inherent electronic nature of the pyridine ring itself.

The Dichotomy of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring exerts two opposing electronic effects:

-

Inductive Effect (-I): As a highly electronegative atom, nitrogen withdraws electron density from the ring through the sigma bonds.[4] This effect tends to destabilize carbocation intermediates, which would suggest a lower reactivity towards SN1-type reactions.

-

Mesomeric (Resonance) Effect (+M): The nitrogen lone pair can participate in resonance, donating electron density into the ring system. This effect is position-dependent and becomes critically important in stabilizing reaction intermediates.

The interplay of these effects is the primary determinant of the reactivity hierarchy among bromomethylpyridine isomers.

Positional Isomerism: The Decisive Factor

The reactivity of bromomethylpyridines is dramatically dependent on the location of the -CH₂Br group relative to the nitrogen atom.

-

2- and 4-Bromomethylpyridine (Ortho and Para): These isomers are significantly more reactive than their meta counterpart. The reason lies in the ability of the nitrogen atom to stabilize the transition state and any carbocationic character that develops upon departure of the bromide leaving group. This stabilization occurs through resonance, where the nitrogen lone pair can delocalize the positive charge. This is analogous to the high reactivity of benzylic halides, which form resonance-stabilized carbocations.[5][6]

-

3-Bromomethylpyridine (Meta): In the meta position, the nitrogen atom cannot provide resonance stabilization to the developing positive charge on the methylene carbon.[7] Its influence is primarily through the deactivating inductive effect, which withdraws electron density and destabilizes the transition state. Consequently, 3-bromomethylpyridine is considerably less reactive and its reactions tend to follow a more classic SN2 pathway.[8][9]

The following diagram illustrates the resonance stabilization that enhances the reactivity of the 2- and 4-isomers.

Caption: Resonance stabilization of carbocation intermediates.

Chapter 2: Nucleophilic Substitution Reactions: The Synthetic Workhorse

The primary utility of bromomethylpyridines lies in their susceptibility to nucleophilic substitution, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.[3] The reaction mechanism can range from SN1 to SN2, or often a hybrid of the two, depending on the isomer, nucleophile, and solvent.[5][6][8]

Common Nucleophilic Substitution Reactions

A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of functionalized pyridines.[10]

| Nucleophile Type | Nucleophile Example | Product Class | Typical Base | Typical Solvent |

| Oxygen | Phenols, Alcohols | Pyridyl Ethers | K₂CO₃, NaH | DMF, Acetonitrile |

| Nitrogen | Primary/Secondary Amines | Aminomethyl-pyridines | K₂CO₃, Et₃N | THF, CH₂Cl₂ |

| Sulfur | Thiols | Thioethers | NaH, Cs₂CO₃ | DMF, THF |

| Carbon | Malonates, Cyanides | Alkylated Pyridines | NaOEt, NaH | Ethanol, DMSO |

Field-Proven Experimental Protocol: Synthesis of a Pyridyl Ether

This protocol details a representative O-alkylation using 4-bromomethylpyridine and a phenolic nucleophile. The causality behind each step is explained to provide a self-validating framework.

Objective: To synthesize 4-(phenoxymethyl)pyridine.

Materials:

-

4-Bromomethylpyridine hydrobromide

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Protocol:

-

Reagent Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq). Dissolve in anhydrous DMF. The use of anhydrous solvent is critical to prevent quenching of the phenoxide by water.

-

Deprotonation (The "Why"): Add anhydrous K₂CO₃ (1.5 - 2.0 eq). K₂CO₃ is a mild base sufficient to deprotonate the phenol to the more nucleophilic phenoxide. A slight excess ensures complete deprotonation. Stir the mixture at room temperature for 30 minutes.

-

Electrophile Addition (The "Why"): Dissolve 4-bromomethylpyridine hydrobromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring phenoxide solution. Note: If starting with the free base of 4-bromomethylpyridine, an additional equivalent of base is not required. The dropwise addition helps to control the reaction rate and minimize potential side reactions like quaternization.

-

Reaction Monitoring (The "Why"): Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

-

Workup (The "Why"): Upon completion, cool the reaction to room temperature and pour it into water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.

-

Extraction (The "Why"): Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). This separates the desired product from the aqueous phase.

-

Purification (The "Why"): Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the pure pyridyl ether.

Caption: Standard workflow for O-alkylation.

Chapter 3: Critical Parameters and Side Reactions

Optimizing reactions with bromomethylpyridines requires careful consideration of several factors to maximize yield and minimize unwanted byproducts.

Factors Influencing Reaction Success

-

Nucleophile Strength: Stronger, negatively charged nucleophiles generally favor a faster, SN2-like reaction.[12]

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred for SN2 reactions as they solvate the cation of the base but leave the anionic nucleophile relatively free and highly reactive.[13] Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[13]

-

Steric Hindrance: Significant steric bulk on either the nucleophile or the pyridine ring can slow the reaction rate, particularly for SN2 pathways.

The Quaternization Side Reaction

A common and often troublesome side reaction is the quaternization of the pyridine nitrogen.[14][15] The nitrogen atom of one bromomethylpyridine molecule can act as a nucleophile, attacking the electrophilic methylene carbon of another molecule. This can lead to dimerization or polymerization, reducing the yield of the desired product.

Mitigation Strategies:

-

Slow Addition: Adding the bromomethylpyridine reagent slowly to a solution of the nucleophile ensures that it is more likely to react with the intended nucleophile rather than another molecule of itself.

-

High Dilution: Running the reaction at lower concentrations can decrease the probability of intermolecular quaternization.

-

Temperature Control: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately favor the quaternization side reaction. Careful temperature management is key.

Caption: Mitigating the quaternization side reaction.

Chapter 4: Applications in Drug Discovery

The utility of bromomethylpyridines is not merely academic; these reagents are instrumental in the synthesis of numerous marketed drugs and clinical candidates. The pyridyl group is often incorporated to enhance solubility, act as a hydrogen bond acceptor, or coordinate to metal ions in enzymes.

For example, the synthesis of certain kinase inhibitors and other targeted therapies often involves a key step where a core scaffold is alkylated with a bromomethylpyridine derivative to install a crucial binding element. The principles outlined in this guide are directly applicable to the efficient and scalable synthesis of such active pharmaceutical ingredients (APIs).[2][3]

Conclusion

Bromomethylpyridines are powerful and versatile reagents in the arsenal of the synthetic and medicinal chemist. A thorough understanding of the electronic effects dictated by the position of the bromomethyl group is paramount to predicting reactivity and designing successful synthetic strategies. The enhanced reactivity of the 2- and 4-isomers, driven by resonance stabilization, contrasts sharply with the more conventional SN2 character of the 3-isomer. By carefully controlling reaction parameters such as solvent, base, and reagent concentration, chemists can effectively leverage these building blocks for the construction of complex molecules, while mitigating common side reactions like quaternization. The continued application of these synthons in drug discovery underscores their importance and the value of a deep, mechanistic understanding of their chemical behavior.

References

-

Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. (2011). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent. Synthetic Communications. [Link]

-

Nucleophilic substitution of pyridine. (2017). YouTube. [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

-

Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition. [Link]

-

Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. (2023). Journal of Medicinal Chemistry. [Link]

-

Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances. [Link]

-

Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. [Link]

-

Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]

-

Factors Affecting Reactivity of Elements. HelpTeaching.com. [Link]

-

Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. Angewandte Chemie International Edition. [Link]

-

KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS. (2021). Journal of Advanced Scientific Research. [Link]

-

Which are the factors that determine the reactivity of a molecule? Quora. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helpteaching.com [helpteaching.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 2-(Bromomethyl)-3-methoxypyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its presence in numerous approved therapeutics and its ability to engage in critical biological interactions. Within this privileged class of heterocycles, 2-(bromomethyl)-3-methoxypyridine emerges as a highly valuable and reactive building block. Its strategic arrangement of a reactive bromomethyl group, an electron-donating methoxy substituent, and the inherent properties of the pyridine ring itself offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-(bromomethyl)-3-methoxypyridine, with a focus on its practical utility in the development of novel therapeutic agents.

Core Physicochemical Properties and Reactivity Profile

The reactivity of 2-(bromomethyl)-3-methoxypyridine is primarily dictated by the benzylic-like nature of the bromomethyl group at the 2-position of the pyridine ring. This position renders the methylene carbon highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. The electron-donating 3-methoxy group can subtly influence the electron density of the pyridine ring, potentially modulating the reactivity of the leaving group and the overall stability of the molecule.

| Property | Value | Source |

| Molecular Formula | C7H8BrNO | PubChem |

| Molecular Weight | 202.05 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Table 1: Key Physicochemical Properties of 2-(Bromomethyl)-3-methoxypyridine.

The primary mode of reaction for this scaffold is nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This versatility allows for the introduction of diverse functionalities, a key strategy in generating chemical libraries for lead discovery and optimization.

Synthesis of 2-(Bromomethyl)-3-methoxypyridine: A Practical Approach

The synthesis of 2-(bromomethyl)-3-methoxypyridine is not widely documented in extensive detail, however, a logical and effective synthetic strategy involves the radical bromination of its precursor, 2-methyl-3-methoxypyridine. This precursor can be synthesized from commercially available starting materials.

Part 1: Synthesis of 2-Methyl-3-methoxypyridine

A common route to 2-methyl-3-methoxypyridine involves the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide.

Experimental Protocol: Synthesis of 2-Methyl-3-methoxypyridine

-

Under a nitrogen atmosphere, a solution of 3-methoxy-2-methylpyridine 1-oxide (25.8 g, 0.185 mol) in chloroform (200 ml) is cooled to 0°C.

-

A solution of phosphorus trichloride (75.6 g, 0.556 mol) in chloroform (50 ml) is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the solution is stirred for 20 minutes, allowed to warm to room temperature, and then refluxed for one hour.

-

The reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

-

The mixture is basified to pH 13 by the addition of 5N sodium hydroxide and solid sodium hydroxide while keeping the mixture cold.

-

The organic phase is separated, and the aqueous phase is extracted three times with chloroform (50 ml portions).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-methoxy-2-methylpyridine as an oil.

Part 2: Radical Bromination to 2-(Bromomethyl)-3-methoxypyridine

The benzylic methyl group of 2-methyl-3-methoxypyridine is susceptible to free radical halogenation. This can be achieved using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This method is analogous to the bromination of similar substituted toluenes.

Conceptual Experimental Protocol: Radical Bromination

-

To a solution of 2-methyl-3-methoxypyridine in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) are added.

-

The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to afford the crude 2-(bromomethyl)-3-methoxypyridine.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary utility of 2-(bromomethyl)-3-methoxypyridine in medicinal chemistry lies in its ability to act as an electrophilic building block for the construction of more complex molecules through nucleophilic substitution reactions. This is particularly relevant in the synthesis of proton pump inhibitors (PPIs) and other therapeutic agents.

Synthesis of Proton Pump Inhibitor (PPI) Analogues

Proton pump inhibitors are a class of drugs that irreversibly inhibit the H+/K+-ATPase proton pump in gastric parietal cells, reducing gastric acid secretion. Many PPIs, such as tenatoprazole, feature a substituted pyridine moiety linked to a benzimidazole or imidazopyridine core via a methylene thioether bridge. 2-(Bromomethyl)-3-methoxypyridine is a key precursor for the synthesis of tenatoprazole and its analogues.

The core reaction involves the S-alkylation of a heterocyclic thiol, such as 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, with 2-(bromomethyl)-3-methoxypyridine.

Experimental Protocol: Synthesis of a Tenatoprazole Precursor

-

To a solution of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine in a suitable solvent such as ethanol or DMF, a base (e.g., sodium hydroxide or potassium carbonate) is added to generate the thiolate anion.

-

The solution is stirred at room temperature until the thiol is fully deprotonated.

-

A solution of 2-(bromomethyl)-3-methoxypyridine in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting thioether can be purified by column chromatography or recrystallization. This thioether is then oxidized to the corresponding sulfoxide to yield tenatoprazole.

Potential for Broader Applications with Diverse Nucleophiles

While the synthesis of PPIs is a prominent application, the high reactivity of 2-(bromomethyl)-3-methoxypyridine opens the door to a wide array of other potential applications in medicinal chemistry. Its reaction with various nucleophiles can lead to the formation of diverse molecular scaffolds.

-

N-Nucleophiles: Reaction with primary and secondary amines can lead to the formation of substituted 2-aminomethyl-3-methoxypyridines. These structures can serve as key intermediates for the synthesis of ligands for various biological targets. However, it is important to note that the alkylation of amines can often lead to polyalkylation, and thus, reaction conditions need to be carefully controlled.

-

O-Nucleophiles: Phenols and alcohols can react with 2-(bromomethyl)-3-methoxypyridine under basic conditions to form the corresponding ether linkages. This allows for the connection of the pyridine scaffold to other aromatic or aliphatic systems, a common strategy in fragment-based drug design.

-

S-Nucleophiles: As demonstrated in the synthesis of PPIs, thiols are excellent nucleophiles for reaction with 2-(bromomethyl)-3-methoxypyridine. This reaction is generally high-yielding and provides a stable thioether linkage that can be further functionalized.

Conclusion and Future Perspectives

2-(Bromomethyl)-3-methoxypyridine stands out as a versatile and highly reactive building block with significant potential in medicinal chemistry. Its utility in the synthesis of proton pump inhibitors like tenatoprazole highlights its importance in the construction of complex, biologically active molecules. The inherent reactivity of the bromomethyl group allows for the facile introduction of a wide range of functionalities through nucleophilic substitution reactions, making it an attractive starting material for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined and reactive building blocks will undoubtedly play a crucial role in accelerating the drug discovery process. Further exploration of the reactivity of 2-(bromomethyl)-3-methoxypyridine with a broader range of nucleophiles is warranted and is likely to unveil new avenues for the synthesis of innovative drug candidates.

References

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).

- CN105198802A - Preparation method of 2-methyl-3-bromopyridine. (n.d.).

- CN104945313A - Preparation method of 2-methyl-3-bromopyridine. (n.d.).

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine. (n.d.).

- CN105017136A - 2-bromo-3-methoxypyridine preparation method. (n.d.).

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company. Retrieved from [Link]

-

Tenatoprazole, テナトプラゾール. (2016, June 23). New Drug Approvals. Retrieved from [Link]

-

Synthesis of 3-methoxy-2-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024, October 5). National Institutes of Health. Retrieved from [Link]

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Google Patents. Retrieved from [https://patents.google.

2-(Bromomethyl)-3-methoxypyridine: A Versatile Electrophilic Scaffold for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Bromomethyl)-3-methoxypyridine is a pivotal building block in organic synthesis, prized for its role as a potent electrophilic agent. Its unique structure, featuring a reactive bromomethyl group ortho to a nitrogen atom and adjacent to a methoxy substituent, offers a versatile handle for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity. We delve into the mechanistic underpinnings of its application in nucleophilic substitution reactions and present detailed, field-proven protocols for N-, O-, and S-alkylation. By contextualizing its use within contemporary drug discovery, this document serves as a comprehensive resource for scientists leveraging this scaffold to accelerate the development of novel chemical entities.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and enabling key interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2]

2-(Bromomethyl)-3-methoxypyridine emerges as a particularly valuable reagent in this context. It serves as a robust precursor for introducing the (3-methoxy-2-pyridinyl)methyl fragment into a target molecule. This moiety combines the desirable features of the pyridine core with a methoxy group that modulates the ring's electronics and a flexible methylene linker that allows for optimal positioning within a receptor's binding site. The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for a wide range of nucleophiles, facilitating the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in pharmacologically active compounds.[3]

Physicochemical Properties and Handling

Understanding the physical properties of a reagent is critical for experimental design, purification, and safe handling. The key properties of 2-(Bromomethyl)-3-methoxypyridine are summarized below.

| Property | Value | Source |

| CAS Number | 889360-84-3 | [4] |

| Molecular Formula | C₇H₈BrNO | [4][5] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | (Typically) Off-white to light yellow solid | Inferred from supplier data |

| Storage | Inert atmosphere, 2-8°C | [5] |

Safety & Handling: 2-(Bromomethyl)-3-methoxypyridine is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a potential lachrymator and irritant, all manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in refrigerated conditions to prevent degradation.

Synthesis of 2-(Bromomethyl)-3-methoxypyridine

The most direct and industrially scalable route to 2-(Bromomethyl)-3-methoxypyridine is the free-radical bromination of its precursor, 3-methoxy-2-methylpyridine (also known as 3-methoxy-2-picoline). This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The choice of NBS is critical; it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as electrophilic aromatic substitution on the pyridine ring.[6] The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene, which facilitates the radical chain mechanism.

Mechanism of Synthesis: Free-Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

Figure 1: Mechanism of free-radical bromination with NBS.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the benzylic bromination of electron-rich methyl-substituted heterocycles.[7]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-methoxy-2-methylpyridine (1.0 eq.).

-

Solvent & Reagents: Add anhydrous carbon tetrachloride (CCl₄) to create a 0.5 M solution. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Rationale: Refluxing provides the thermal energy needed for the homolytic cleavage of the initiator (BPO), starting the radical chain reaction.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic species, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(Bromomethyl)-3-methoxypyridine as a solid.

Reactivity and Applications in Synthesis

2-(Bromomethyl)-3-methoxypyridine is a classic electrophile, primarily engaging in nucleophilic substitution reactions. The carbon of the bromomethyl group is electron-deficient and susceptible to attack by a wide variety of nucleophiles. Due to the primary nature of the carbon center, the reaction overwhelmingly proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8][9]

Figure 2: General workflow for Sₙ2 alkylation.

The choice of base and solvent is crucial for success. A non-nucleophilic base is required to deprotonate the nucleophile without competing in the alkylation reaction. Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are ideal as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[9]

N-Alkylation: Synthesis of Amines and Heterocycles

N-alkylation is one of the most common applications of this building block, used to synthesize substituted amines and N-functionalized heterocycles.

Protocol: N-Alkylation of a Primary Aniline This protocol is based on established methods for aniline alkylation.[10]

-

Setup: In a round-bottom flask, dissolve the aniline starting material (1.0 eq.) in anhydrous acetonitrile (ACN).

-

Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a mild, non-nucleophilic base. Rationale: K₂CO₃ is sufficient to deprotonate the aniline, increasing its nucleophilicity, while being heterogeneous and easily filtered off during workup.

-

Alkylation: Add a solution of 2-(Bromomethyl)-3-methoxypyridine (1.1 eq.) in ACN dropwise at room temperature.

-

Reaction: Stir the mixture at 50°C overnight. Monitor the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired secondary amine.

O-Alkylation: Synthesis of Ethers

Phenols and alcohols can be O-alkylated to form aryl and alkyl ethers, respectively. This requires a stronger base to deprotonate the hydroxyl group.

Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)

-

Setup: To a flame-dried flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then suspend it in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0°C. Add a solution of the phenol (1.0 eq.) in DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. Rationale: NaH is a strong, irreversible base that fully deprotonates the phenol to form the more potent phenoxide nucleophile.

-

Alkylation: Cool the mixture back to 0°C and add a solution of 2-(Bromomethyl)-3-methoxypyridine (1.1 eq.) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting phenol is consumed (monitored by TLC).

-

Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

S-Alkylation: Synthesis of Thioethers

The synthesis of thioethers is critical in many pharmaceutical compounds, including proton pump inhibitors like Rabeprazole.[11] Thiols are excellent nucleophiles and are readily alkylated.

Protocol: S-Alkylation of a Thiol

-

Setup: Dissolve the thiol starting material (e.g., 2-mercaptobenzimidazole, 1.0 eq.) in ethanol or DMF.

-

Base: Add sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-20 minutes to form the thiolate. Rationale: Thiols are more acidic than alcohols, so a moderately strong base is sufficient for deprotonation.

-

Alkylation: Add 2-(Bromomethyl)-3-methoxypyridine (1.05 eq.) and stir the reaction at room temperature.

-

Reaction: The reaction is often rapid and can be monitored by TLC. If proceeding slowly, gentle heating (40-50°C) can be applied.

-

Workup: Once complete, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry, and concentrate. The product can be purified by recrystallization or column chromatography.

Strategic Application in Drug Discovery

The incorporation of the (3-methoxy-2-pyridinyl)methyl scaffold can significantly and beneficially impact the properties of a drug candidate.

-

Modulation of Physicochemical Properties: The pyridine nitrogen serves as a basic handle, which can be protonated to increase aqueous solubility, a key factor in bioavailability. The methoxy group is an electron-donating group that can influence the pKa of the pyridine nitrogen and also act as a hydrogen bond acceptor.

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a phenyl ring. Introducing this heterocycle can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Target Engagement: The combination of a hydrogen bond accepting nitrogen, a flexible linker, and the potential for π-stacking interactions from the pyridine ring allows the moiety to effectively probe and occupy binding pockets in enzymes and receptors.

Conclusion

2-(Bromomethyl)-3-methoxypyridine is a high-value, versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and predictable reactivity in Sₙ2 reactions make it an indispensable tool for the efficient installation of the (3-methoxy-2-pyridinyl)methyl scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.

References

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents.

- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

-

Preparation and Chemical Behavior of 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl Pyridine, a Novel Alkylating Agent | Request PDF - ResearchGate. Available at: [Link]

-

3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512 - PubChem. Available at: [Link]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]

-

Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. Available at: [Link]

-

Methoxy-bromination and alkylation problems : r/Chempros - Reddit. Available at: [Link]

- CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents.

-

18.05 Two Mechanisms of Nucleophilic Substitution - YouTube. Available at: [Link]

-

Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]

-

2-(Bromomethyl)-3-methoxypyridine - Lead Sciences. Available at: [Link]

- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. Available at: [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. Available at: [Link]

-

Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC - PubMed Central. Available at: [Link]

-

The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

-

Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides | Request PDF. Available at: [Link]

-

THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES - Canadian Science Publishing. Available at: [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax. Available at: [Link]

-

N-Dealkylation of Amines - PMC - NIH. Available at: [Link]

-

Rhodium(III)-Catalyzed ortho-Alkylation of Phenoxy Substrates with Diazo Compounds via C-H Activation: A Case of Decarboxylative Pyrimidine/Pyridine Migratory Cyclization Rather than Removal of Pyrimidine/Pyridine Directing Group - PubMed. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. Available at: [Link]

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.

-

R&D work: Alkylation of amines with alkylboronic acids - GalChimia. Available at: [Link]

-

Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. Available at: [Link]

-

What is mechanism of nucleophilic substitution reaction? - Quora. Available at: [Link]

-

Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(Bromomethyl)-3-methoxypyridine - Lead Sciences [lead-sciences.com]

- 5. achmem.com [achmem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 11. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of Primary Amines with 2-(Bromomethyl)-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-((3-methoxypyridin-2-yl)methyl)amines

The N-alkylation of primary amines with 2-(bromomethyl)-3-methoxypyridine is a crucial transformation in medicinal chemistry and drug discovery. The resulting N-((3-methoxypyridin-2-yl)methyl)amine scaffold is a key structural motif present in a variety of biologically active compounds. The pyridine ring, with its unique electronic properties and ability to participate in hydrogen bonding, often serves as a critical pharmacophore, while the methoxy substituent can modulate the lipophilicity and metabolic stability of the molecule. This guide provides a comprehensive overview of the N-alkylation reaction, including a detailed mechanistic rationale, a robust experimental protocol, and strategies for overcoming common challenges.

Reaction Mechanism and Rationale

The N-alkylation of a primary amine with 2-(bromomethyl)-3-methoxypyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.

A critical aspect of this reaction is the choice of base. The initial alkylation step produces a hydrobromide salt of the secondary amine product. To regenerate the neutral, nucleophilic amine and to drive the reaction to completion, a base is required to neutralize the liberated hydrobromic acid (HBr)[1]. A non-nucleophilic, moderately strong base such as potassium carbonate (K₂CO₃) is often an excellent choice. It is sufficiently basic to neutralize the HBr without promoting significant side reactions, such as elimination or reacting with the alkylating agent itself[2][3].

The choice of solvent is also paramount. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal for SN2 reactions[4][5][6]. DMF can effectively solvate the cationic species (the protonated amine and the potassium cation from the base) while not strongly solvating the anionic nucleophile (the primary amine), thus enhancing its nucleophilicity and accelerating the reaction rate[5][6].

A common challenge in the N-alkylation of primary amines is over-alkylation , where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine[7][8]. To mitigate this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to the 2-(bromomethyl)-3-methoxypyridine can help to ensure that the alkylating agent is consumed before significant dialkylation occurs.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary amine with 2-(bromomethyl)-3-methoxypyridine. The specific quantities and reaction times may need to be optimized for different primary amines.

Materials and Reagents

-

Primary amine (1.0 - 1.2 equivalents)

-

2-(Bromomethyl)-3-methoxypyridine (1.0 equivalent)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 - 1.2 eq.) and anhydrous potassium carbonate (2.0 - 3.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the primary amine. The volume of DMF should be sufficient to create a stirrable suspension of the potassium carbonate.

-

Addition of Alkylating Agent: In a separate vial, dissolve 2-(bromomethyl)-3-methoxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred suspension of the amine and potassium carbonate at room temperature over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevate the temperature to 40-60 °C to facilitate the reaction. Monitor the progress of the reaction by TLC or LC-MS until the starting 2-(bromomethyl)-3-methoxypyridine is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated secondary amine[9][10].

Data Presentation

| Parameter | Recommended Condition/Value | Rationale |

| Stoichiometry | Primary Amine: 1.0 - 1.2 eq. | A slight excess of the amine helps to minimize over-alkylation. |

| 2-(Bromomethyl)-3-methoxypyridine: 1.0 eq. | The limiting reagent. | |

| Potassium Carbonate: 2.0 - 3.0 eq. | Sufficient excess to neutralize the HBr byproduct and drive the reaction. | |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that accelerates SN2 reactions. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient; gentle heating can increase the reaction rate. |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the primary amine; monitor by TLC or LC-MS. |

| Workup | Aqueous wash and extraction | To remove DMF and inorganic salts. |

| Purification | Flash column chromatography | To isolate the pure secondary amine from starting materials and byproducts. |

Experimental Workflow Diagram

Caption: Experimental workflow for the N-alkylation of primary amines.

Troubleshooting and Safety Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature or adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide to enhance the reactivity of the alkylating agent.

-

Over-alkylation: If significant amounts of the dialkylated product are observed, reduce the amount of 2-(bromomethyl)-3-methoxypyridine to less than one equivalent relative to the primary amine.

-

Difficult Purification: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent can help to improve the peak shape.

Safety: 2-(Bromomethyl)-3-methoxypyridine and other alkyl bromides are lachrymators and skin irritants. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheets (SDS) for all reagents before use[11][12][13].

Conclusion

The N-alkylation of primary amines with 2-(bromomethyl)-3-methoxypyridine is a reliable and versatile method for the synthesis of valuable building blocks in drug discovery. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the choice of base and solvent, high yields of the desired secondary amine can be achieved while minimizing the formation of byproducts. This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(11), 1893–1896. [Link]

-

Gnanaprakasam, B., & Glorius, F. (2010). N-Dealkylation of Amines. Angewandte Chemie International Edition, 49(45), 8342-8344. [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

-

Giri, R., & Doye, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9133–9137. [Link]

-

Carnefix, T. C., & Rovis, T. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(24), 6444–6447. [Link]

-

Baker, A., Graz, M., Saunders, R., Evans, G. J. S., Pitotti, I., & Wirth, T. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Periodica Polytechnica Chemical Engineering, 59(1), 66-72. [Link]

-

Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

Wikipedia. (2023, December 28). Amine alkylation. [Link]

-

Baker, A., Graz, M., Saunders, R., Evans, G. J. S., Pitotti, I., & Wirth, T. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. [Link]

-

Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction?[Link]

-

Lee, S., & Jamison, T. F. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]

- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.

-

Defense Technical Information Center. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. [Link]

-

ResearchGate. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

-

Reddit. (2021, January 17). Soooo, I know it's an sn2, because of the DMF. Also i think I First remove the cl- as the lone pair from N reacts with the c from the carbonyl group. But I struggle with the rest. Whats next? In the solutions it's the H- that reacts, where does this come from?[Link]

-

PubMed Central. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?[Link]

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

-

MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

PubMed Central. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Application Notes: Strategic a of the (3-Methoxypyridin-2-yl)methyl Moiety Using 2-(Bromomethyl)-3-methoxypyridine

Introduction: The Strategic Value of the (3-Methoxypyridin-2-yl)methyl Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine ring is a cornerstone scaffold, prized for its unique electronic properties and its prevalence in a vast number of FDA-approved drugs.[1] The strategic functionalization of this ring system is paramount for modulating the biological activity and pharmacokinetic profiles of lead compounds. 2-(Bromomethyl)-3-methoxypyridine has emerged as a highly valuable and versatile electrophilic building block for introducing the (3-methoxypyridin-2-yl)methyl moiety onto a wide range of nucleophilic substrates.

The methoxy group, in particular, is a powerful tool in medicinal chemistry. It can significantly influence a molecule's properties by acting as a hydrogen bond acceptor, modulating lipophilicity, improving metabolic stability, and dictating conformation through steric and electronic effects, thereby enhancing ligand-target binding and overall ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2] The strategic placement of the methoxy group at the 3-position of the pyridine ring, adjacent to the reactive bromomethyl group, creates a unique chemical entity with broad applications, from oncology to neurodegenerative disease research.[3]

This guide provides an in-depth exploration of the reactivity of 2-(Bromomethyl)-3-methoxypyridine, detailed protocols for its application, and the critical insights necessary for its successful use in research and development.

Reagent Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Table 1: Physicochemical Data for 2-(Bromomethyl)-3-methoxypyridine

| Property | Value |

| IUPAC Name | 2-(Bromomethyl)-3-methoxypyridine |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 126145-38-0 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO, Acetonitrile |

Safety and Handling:

2-(Bromomethyl)-3-methoxypyridine is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Based on safety data for analogous brominated pyridine compounds, it is classified as an irritant and is harmful if swallowed.[4][5]

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[6]

-

Avoid inhalation of dust or vapors.[6]

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Core Reactivity and Mechanistic Rationale

The utility of 2-(Bromomethyl)-3-methoxypyridine lies in its high reactivity towards nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. Several structural features contribute to this reactivity:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group due to its large size, polarizability, and the stability of the anion once it has departed.

-

Primary Carbon Center: The electrophilic carbon is primary and benzylic-like, which is ideal for SN2 reactions, as it is sterically unhindered.[7]

-

Transition State Stabilization: The adjacent pyridine ring can stabilize the developing partial negative charge in the SN2 transition state through π-system interactions, analogous to the well-known reactivity of benzyl halides.[7]

The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic methylene carbon from the backside, leading to an inversion of stereochemistry (though this is not observable for the parent compound) and displacement of the bromide ion.

Caption: General SN2 mechanism for nucleophilic substitution.

Causality Behind Experimental Choices

A successful substitution reaction hinges on the judicious selection of nucleophile, base, and solvent.

-

Nucleophile Selection: The reagent is effective with a broad range of soft and hard nucleophiles.

-

N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles. However, over-alkylation can be an issue with primary amines, potentially leading to secondary and tertiary amine byproducts.[8][9] Using a slight excess of the amine can sometimes mitigate this.

-

S-Nucleophiles (Thiols): Thiols are intrinsically strong nucleophiles and readily form stable thioethers.[10][11] The corresponding thiolate, generated by deprotonation with a mild base, is even more reactive.

-

O-Nucleophiles (Alcohols/Phenols): Alcohols and phenols require a strong base (e.g., NaH) to be converted to the much more nucleophilic alkoxide or phenoxide.

-

C-Nucleophiles (Enolates): Carbanions, such as those derived from malonates or β-ketoesters, are effective for forming new carbon-carbon bonds.

-

-

Base Selection: The choice of base is critical and depends on the pKa of the nucleophile.

-

Weak Bases (K₂CO₃, Cs₂CO₃, Et₃N, DIPEA): These are suitable for reactions with nucleophiles that are acidic enough to be deprotonated (e.g., thiols, phenols) or to neutralize the HBr byproduct formed when using neutral amines. Potassium and cesium carbonates are often preferred due to their heterogeneous nature, which simplifies workup.[12]

-

Strong Bases (NaH, KHMDS, LDA): Required for deprotonating less acidic nucleophiles like alcohols or for generating carbanions. These bases are highly reactive and require anhydrous conditions and an inert atmosphere (N₂ or Ar).

-

-

Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents (DMF, Acetonitrile, DMSO, THF): These are the solvents of choice for SN2 reactions.[13][14] They can dissolve ionic reagents but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[15] This leads to a significant rate enhancement compared to polar protic solvents.[13][14]

-

Polar Protic Solvents (Ethanol, Methanol, Water): These solvents can hydrogen-bond with and solvate the nucleophile, creating a solvent "cage" that reduces its reactivity. They are generally avoided for SN2 reactions unless solvolysis is the intended outcome.[16]

-

Detailed Application Protocols

The following protocols provide robust, step-by-step procedures for common applications of 2-(Bromomethyl)-3-methoxypyridine.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 4-((3-methoxypyridin-2-yl)methyl)morpholine, a common scaffold fragment.

Reaction Scheme: (A chemical structure diagram showing 2-(Bromomethyl)-3-methoxypyridine reacting with morpholine in the presence of K₂CO₃ and Acetonitrile to yield the product and KBr/KHCO₃ byproducts)

Table 2: Reagents for N-Alkylation

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2-(Bromomethyl)-3-methoxypyridine | 202.05 | 5.0 | 1.0 | 1.01 g |

| Morpholine | 87.12 | 6.0 | 1.2 | 0.52 g (0.52 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |

| Acetonitrile (MeCN) | - | - | - | 25 mL |

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Bromomethyl)-3-methoxypyridine (1.01 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.

-

Nucleophile Addition: Add morpholine (0.52 mL, 6.0 mmol) to the suspension dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature (or heat to 40-50 °C if the reaction is sluggish) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup:

-

Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional acetonitrile or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-